HIF-1 Inhibitory Potency: Moracin O (IC50 6.76 nM) vs Moracin P (IC50 ~30 µM) — >4000-Fold Differential
In a head-to-head comparative evaluation using a cell-based HRE (hypoxia response element)-luciferase reporter gene assay in Hep3B human hepatoma cells, moracin O exhibited an IC50 of 6.76 nM for HIF-1 inhibition [1]. Under identical assay conditions, the structurally related natural congener moracin P demonstrated an IC50 of approximately 30 µM [1]. This represents a >4,400-fold potency differential between two closely related 2-arylbenzofuran natural products isolated from the same botanical source.
| Evidence Dimension | HIF-1 transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 6.76 nM |
| Comparator Or Baseline | Moracin P (natural congener): ~30 µM |
| Quantified Difference | >4,400-fold greater potency for moracin O |
| Conditions | Cell-based HRE-luciferase reporter assay in Hep3B human hepatoma cells under hypoxia-mimetic conditions |
Why This Matters
For procurement decisions in HIF-1 pathway research, this >4,400-fold potency differential means that moracin O achieves effective target engagement at nanomolar concentrations that are experimentally and economically feasible, whereas moracin P would require millimolar concentrations that may exceed solubility limits and introduce off-target confounding.
- [1] Xia Y, et al. HIF-1α inhibitors: synthesis and biological evaluation of novel moracin O and P analogues. Eur J Med Chem. 2011 Jun;46(6):2386-96. View Source
